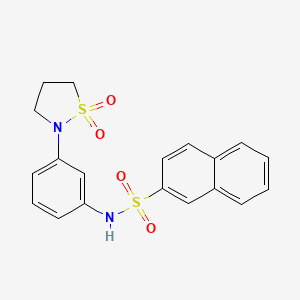
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a small molecule with the chemical formula C23H27N5O3S. It belongs to the class of organic compounds known as phenylpiperidines. The compound consists of a phenylpiperidine skeleton, which is a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide includes a naphthalene core with a sulfonamide group and a phenylpiperidine moiety. The 3D structure can be visualized for a better understanding .Applications De Recherche Scientifique
Anticancer Activity
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds structurally related to the specified chemical, have shown promising anticancer activity. These compounds were tested against human cancer cell lines A549, HeLa, and MCF-7, demonstrating potent cytotoxic effects while maintaining low toxicity in normal human kidney HEK293 cells. Their mechanism includes inducing apoptosis and arresting the cell cycle at the G1 phase, mediated by upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).
Enzyme Inhibition
Sulfonamide derivatives of dagenan chloride were evaluated for their enzyme inhibition activity, specifically targeting lipoxygenase and α-glucosidase enzymes. These enzymes are significant in the context of inflammatory and diabetic pathologies. The synthesized compounds showed good lipoxygenase inhibition activity and moderate α-glucosidase inhibition, indicating their potential as anti-inflammatory and anti-diabetic agents (Abbasi et al., 2015).
Photodynamic Therapy and Imaging
A naphthalene-based sulfonamide Schiff base demonstrated significant potential as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This property is crucial for intracellular imaging applications, suggesting the compound's utility in biological and medical imaging, particularly for tracking aluminum's pathological roles. The compound's structure was confirmed through various spectroscopic methods, including X-ray crystallography, supporting its application in cell imaging studies for detecting Al3+ ions in cultured cells. Additionally, antimicrobial activity assessments indicated its potential for broader biological applications (Mondal et al., 2015).
Material Science
Sulfonamide compounds have been explored for their applications in material science, particularly in developing new polymeric materials. For example, sulfonated polyimides synthesized from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone showed promising properties for fuel cell applications. These materials exhibited good solubility, high thermal stability, and significant mechanical strength, alongside notable proton conductivity and membrane swelling characteristics, essential for proton-exchange membrane fuel cells (Chen et al., 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h1-3,5-10,13-14,20H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLSECFVZPMPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

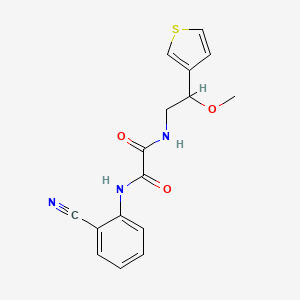
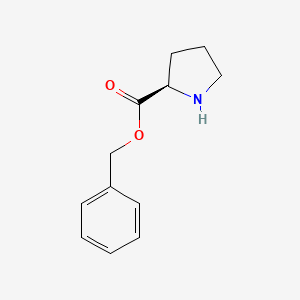


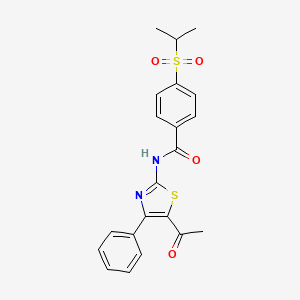
![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)
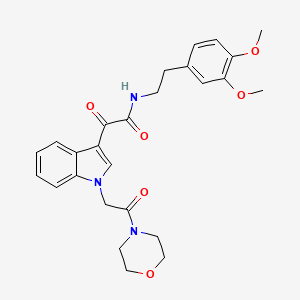
![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)
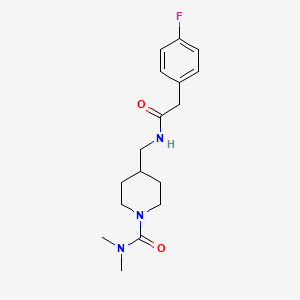
![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
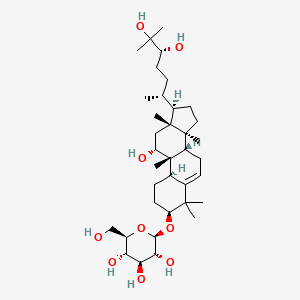
![7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane](/img/structure/B2723373.png)
